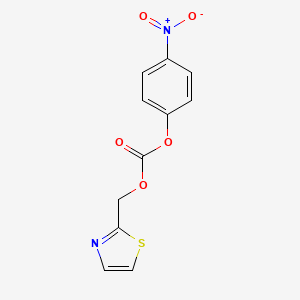
(-)-12-Hydroxyjasmonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-12-Hydroxyjasmonic acid: is a naturally occurring compound that belongs to the jasmonate family Jasmonates are plant hormones that play a crucial role in regulating plant growth, development, and defense mechanisms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-12-Hydroxyjasmonic acid typically involves several steps, starting from simpler organic compounds. One common synthetic route includes the oxidation of jasmonic acid derivatives under controlled conditions. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from precursor molecules. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-12-Hydroxyjasmonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like hydrogen peroxide.
Reduction: Reduction to less oxidized forms using reducing agents such as sodium borohydride.
Substitution: Reactions where functional groups are replaced by other groups, often using catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological activities and applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-12-Hydroxyjasmonic acid is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its role in plant physiology. It is known to regulate gene expression related to plant defense mechanisms, making it a key molecule in understanding plant responses to environmental stress.
Medicine: Although primarily studied in plants, this compound has potential applications in medicine. Research is ongoing to explore its anti-inflammatory and anticancer properties, which could lead to the development of new therapeutic agents.
Industry: In the agricultural industry, this compound is used to enhance crop resistance to pests and diseases. Its application can lead to more sustainable agricultural practices by reducing the need for chemical pesticides.
Mécanisme D'action
Molecular Targets and Pathways: (-)-12-Hydroxyjasmonic acid exerts its effects by binding to specific receptors in plant cells, such as the COI1-JAZ receptor complex. This binding triggers a cascade of signaling events that lead to the activation of defense-related genes. The pathways involved include the jasmonate signaling pathway, which is crucial for the regulation of plant immune responses.
Comparaison Avec Des Composés Similaires
Jasmonic Acid: The parent compound of (-)-12-Hydroxyjasmonic acid, involved in similar biological processes.
Methyl Jasmonate: A volatile derivative of jasmonic acid, used in plant signaling and defense.
12-Oxo-Phytodienoic Acid: Another jasmonate derivative with roles in plant development and stress responses.
Uniqueness: this compound is unique due to its specific hydroxylation at the 12th carbon position, which imparts distinct biological activities compared to other jasmonates. This hydroxylation can influence its binding affinity to receptors and its overall effectiveness in regulating plant defense mechanisms.
Propriétés
IUPAC Name |
2-[2-(5-hydroxypent-2-enyl)-3-oxocyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGFUGXQKMEMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CC=CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)
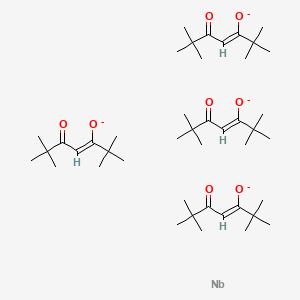

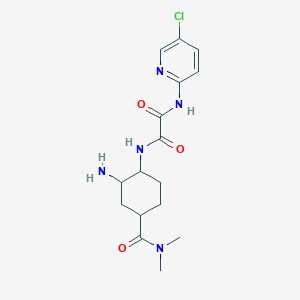
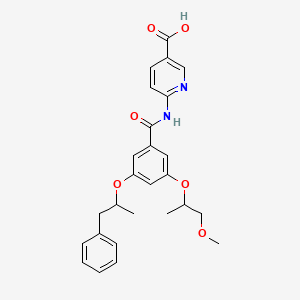
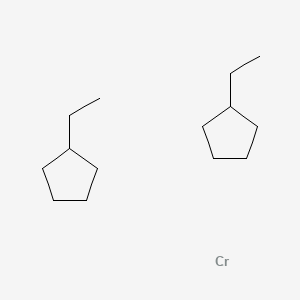
![(R)-N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15285660.png)
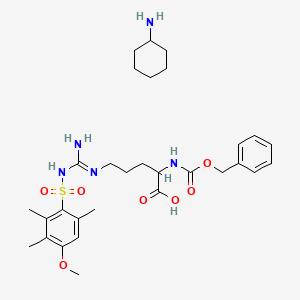
![sodium;4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15285670.png)
![1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride](/img/structure/B15285676.png)
![Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B15285688.png)
